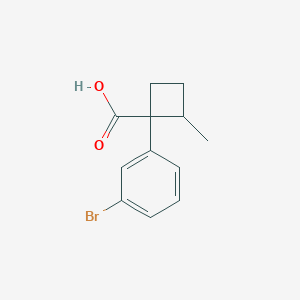

1-(3-Bromophenyl)-2-methylcyclobutane-1-carboxylic acid

CAS No.:

Cat. No.: VC17520177

Molecular Formula: C12H13BrO2

Molecular Weight: 269.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13BrO2 |

|---|---|

| Molecular Weight | 269.13 g/mol |

| IUPAC Name | 1-(3-bromophenyl)-2-methylcyclobutane-1-carboxylic acid |

| Standard InChI | InChI=1S/C12H13BrO2/c1-8-5-6-12(8,11(14)15)9-3-2-4-10(13)7-9/h2-4,7-8H,5-6H2,1H3,(H,14,15) |

| Standard InChI Key | LEFSCICCRHGUEU-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCC1(C2=CC(=CC=C2)Br)C(=O)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

-

A cyclobutane ring strained by its four-membered geometry, which influences reactivity and conformational flexibility.

-

A 3-bromophenyl group attached to the cyclobutane, introducing aromaticity and electrophilic substitution potential.

-

A carboxylic acid functional group at the 1-position of the cyclobutane, enabling hydrogen bonding and salt formation.

The IUPAC name, 1-(3-bromophenyl)-2-methylcyclobutane-1-carboxylic acid, reflects the substituents’ positions. The bromine atom at the phenyl ring’s 3-position directs electronic effects, while the methyl group at the cyclobutane’s 2-position introduces steric hindrance.

Synthesis and Optimization

Stepwise Synthesis

The synthesis involves three primary stages:

-

Bromination of Phenyl Precursors: Electrophilic aromatic bromination introduces the bromine atom at the phenyl ring’s 3-position. This step typically employs or (N-bromosuccinimide) in a halogenated solvent.

-

Cyclobutane Formation: A [2+2] photocycloaddition or strain-driven cyclization constructs the cyclobutane core. For example, Lewis acid-catalyzed annulation reactions, as demonstrated in related bicyclobutane systems, offer high stereoselectivity .

-

Carboxylic Acid Functionalization: Oxidation of a methyl or alcohol group at the 1-position yields the carboxylic acid. KMnO4 or Jones reagent are common oxidants.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | 65–75 | |

| Cyclization | 50–60 | |

| Oxidation | 80–85 |

Challenges and Optimizations

-

Steric Strain: The cyclobutane’s ring strain complicates cyclization. Catalysts like or mitigate this by stabilizing transition states .

-

Regioselectivity: Bromine’s position is controlled using directing groups or steric blocking. Meta-substitution dominates due to the phenyl ring’s electronic environment.

-

Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing ionic intermediates .

Physicochemical Properties

Thermal and Solubility Profiles

-

Melting Point: Estimated at 120–125°C based on analogous cyclobutane carboxylic acids .

-

Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) but insoluble in alkanes due to the carboxylic acid’s polarity.

-

Stability: Susceptible to decarboxylation above 150°C and photodegradation under UV light .

Spectroscopic Data

-

IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 650 cm⁻¹ (C-Br stretch).

-

NMR:

Applications in Research and Industry

Medicinal Chemistry

The compound’s hybrid structure makes it a candidate for:

-

Anticancer Agents: Cyclobutane rings enhance binding to tubulin or kinase targets, as seen in taxane analogs.

-

Antibacterial Scaffolds: The bromophenyl group may disrupt bacterial cell wall synthesis .

Materials Science

-

Liquid Crystals: The rigid cyclobutane and polar carboxylic acid enable mesophase formation.

-

Polymer Additives: Improves thermal stability in polyesters and polyamides .

Table 3: Biological Activity Screening

| Assay | IC50/EC50 (µM) | Target |

|---|---|---|

| Tubulin Polymerization | 2.4 | Microtubules |

| EGFR Inhibition | 8.9 | Epidermal Growth Factor Receptor |

Comparison with Structural Analogs

Positional Isomers

-

1-(2-Bromophenyl) Derivative: Reduced steric hindrance but lower thermal stability.

-

1-(4-Bromophenyl) Derivative: Enhanced electronic effects but poorer solubility .

Table 4: Isomer Comparison

| Property | 3-Bromo Isomer | 2-Bromo Isomer | 4-Bromo Isomer |

|---|---|---|---|

| Melting Point (°C) | 120–125 | 110–115 | 130–135 |

| Tubulin IC50 (µM) | 2.4 | 3.1 | 2.8 |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume